molecular formula C72H2O2 B14095853 3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid

3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid

Cat. No.: B14095853
M. Wt: 898.8 g/mol
InChI Key: LFTOIJQGXJCQPD-UHFFFAOYSA-N
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Description

“3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid” is a complex fullerene derivative. Fullerenes are a class of carbon-based molecules known for their unique cage-like structures. This particular compound features a cyclopropane ring fused to a fullerene C70 structure, with a carboxylic acid functional group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid” typically involves the following steps:

    Fullerene C70 Functionalization: The initial step involves the functionalization of fullerene C70 to introduce reactive sites.

    Cyclopropanation: A cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds under photochemical or thermal conditions.

Industrial Production Methods

Industrial production methods for such complex compounds are typically scaled-up versions of laboratory synthesis, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The cyclopropane ring and carboxylic acid group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biology and medicine, fullerene derivatives are studied for their potential use in drug delivery systems and as antioxidants due to their unique structure and reactivity.

Industry

In industry, such compounds can be used in the development of advanced materials, including nanomaterials and electronic devices.

Mechanism of Action

The mechanism of action of “3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid” involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the fullerene core can participate in π-π interactions and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Fullerene C60: Another well-known fullerene with a smaller cage structure.

    Fullerene C70: The parent compound without the cyclopropane and carboxylic acid modifications.

    Cyclopropanated Fullerenes: Other derivatives with cyclopropane rings but different functional groups.

Uniqueness

“3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid” is unique due to its specific combination of a cyclopropane ring and a carboxylic acid group attached to a fullerene C70 structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C72H2O2

Molecular Weight

898.8 g/mol

InChI

InChI=1S/C72H2O2/c73-70(74)69-71-65-57-49-39-29-22-13-7-1-2-4-6-5-3(1)9-16-11(5)20-21-12(6)17-10(4)19-15(8(2)13)24-30(22)40(39)50-44-34(24)26(19)36-28(17)38-32(21)42-41-31(20)37-27(16)35-25-18(9)14(7)23(29)33(25)43(49)53-47(35)55-45(37)51(41)59-60-52(42)46(38)56-48(36)54(44)62(66(71)58(50)57)64(56)68(60)72(69,71)67(59)63(55)61(53)65/h69H,(H,73,74)

InChI Key

LFTOIJQGXJCQPD-UHFFFAOYSA-N

Canonical SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C(=O)O

Origin of Product

United States

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